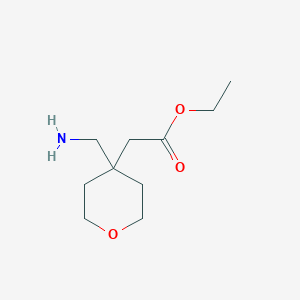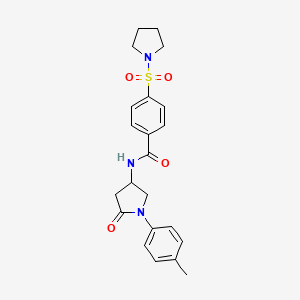
(2-Chloro-6-fluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (2-Chloro-6-fluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride, is not directly reported in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chloro and fluoro substituents on a phenyl ring, and a piperazine or piperidine ring attached to a methanone group. These compounds are of interest due to their potential biological activities, including anticancer and antituberculosis properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including reductive amination, amidation, Friedel-Crafts acylation, and hydration . For instance, the synthesis of piperazine derivatives is achieved using sodium triacetoxyborohydride in the presence of aldehydes to yield a series of compounds . Similarly, the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride involves starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to a reasonable overall yield . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as crystallography and NMR spectroscopy. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis was reported, providing insights into the arrangement of the substituents around the phenyl ring and the orientation of the piperidine ring . This information is crucial for understanding the three-dimensional conformation of such molecules, which is important for their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity. Reductive amination is used to introduce the piperazine ring, while Friedel-Crafts acylation is employed to attach the acyl group to the aromatic ring . These reactions are likely to be relevant for the synthesis of the compound of interest, as they provide a means to construct the core structure with the desired substituents.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound of interest are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of halogen substituents and the piperazine or piperidine ring is likely to influence the compound's polarity, solubility, and stability. The structural characterization of these compounds provides valuable information for predicting the behavior of the compound of interest in various environments, which is essential for its application in biological studies .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF4N2O.ClH/c14-9-2-1-3-10(15)11(9)12(21)20-6-4-19(5-7-20)8-13(16,17)18;/h1-3H,4-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPSLOTXUSZGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=C(C=CC=C2Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[5.1.0]octane-8-carbaldehyde](/img/structure/B2531460.png)
![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)
![7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2531464.png)
![N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2531465.png)
![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)
![3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531473.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2531474.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2531475.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)
![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)
